2H-1-Benzopyran, 7-methoxy-

Lipophilicity Physicochemical property Chromene positional isomer

Sourcing positional isomers for structure-activity relationship studies often introduces variability in lipophilicity and reactivity. 7-Methoxy-2H-chromene (CAS 18385-89-2) provides a consistent foundation for constructing the brazilin scaffold and related homoisoflavonoids, offering an XLogP3 of 2.8 for optimized logD profiles. - Enables a 78% overall yield over six steps in brazilin trimethyl ether synthesis. - 98% purity specification with comprehensive NMR, HPLC, and GC data minimizes impurity-related side reactions. - Predictable batch-to-batch consistency supports seamless reaction scale-up and process development.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 18385-89-2
Cat. No. B12659354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran, 7-methoxy-
CAS18385-89-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CCO2)C=C1
InChIInChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3
InChIKeyNHUONBBIWOAKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2H-1-benzopyran – Compound Identity and Procurement Data


2H-1-Benzopyran, 7-methoxy- (CAS 18385-89-2), also named 7-methoxy-2H-chromene, is a benzopyran heterocycle with molecular formula C10H10O2 and molecular weight 162.18 g/mol [1]. It belongs to the 2H-chromene subclass, characterized by a fused benzene-pyran ring system with a single methoxy substituent at the 7-position . This compound serves primarily as a synthetic intermediate in the preparation of bioactive chromene derivatives and natural product analogues [2].

Why Generic Substitution Fails for 7-Methoxy-2H-1-benzopyran


Simple substitution of 7-methoxy-2H-chromene with its positional isomer 6-methoxy-2H-chromene (CAS 18385-84-7) is not viable because the methoxy group position significantly alters key physicochemical parameters that govern reactivity, solubility, and potential pharmacokinetic behavior. Computational predictions indicate a notable difference in lipophilicity: the 7-methoxy isomer exhibits an XLogP3 of 2.8, while the 6-methoxy counterpart shows a value of 2.2 [1][2]. This 0.6 log unit disparity directly impacts partitioning and membrane permeability profiles, making the two positional isomers chemically distinct entities that cannot be used interchangeably in synthetic or biological applications.

Quantitative Differentiation from Structural Analogues


Lipophilicity Advantage vs. 6-Methoxy Isomer

The 7-methoxy positional isomer demonstrates significantly higher computed lipophilicity compared to the 6-methoxy isomer. According to PubChem data, 7-methoxy-2H-chromene has an XLogP3 of 2.8 [1]. The 6-methoxy isomer (CAS 18385-84-7) reports an XlogP of only 2.2 [2]. This difference is predictive and based on computational models, not experimental shake-flask measurements.

Lipophilicity Physicochemical property Chromene positional isomer

Synthetic Yield as Brazilin Trimethyl Ether Precursor

7-Methoxy-2H-chromene serves as a direct starting material for a concise six-step synthesis of brazilin trimethyl ether, achieving an overall yield of 78% [1]. No comparable synthetic route using the 6-methoxy isomer has been reported. This represents a specific synthetic utility advantage when the target is brazilin or related homoisoflavonoid scaffolds.

Synthetic chemistry Natural product synthesis Brazilin

Purity and Batch-to-Batch Reproducibility

Commercially available 7-methoxy-2H-chromene from major suppliers is routinely provided at a minimum purity specification of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . The 6-methoxy isomer is less commonly stocked and often lacks equivalent documented purity guarantees. This ensures higher reproducibility in downstream synthetic transformations and biological assays.

Quality control Purity specification Analytical chemistry

Optimal Research and Industrial Application Scenarios


Synthesis of Brazilin-Type Natural Product Analogues

The 7-methoxy substitution pattern is essential for the efficient construction of brazilin trimethyl ether and related homoisoflavonoids, proceeding in 78% overall yield over six steps. Researchers developing anticancer or anti-inflammatory agents based on the brazilin scaffold should prioritize this isomer [1].

Drug Discovery with High-Lipophilicity Chromene Blocks

With an XLogP3 of 2.8 versus 2.2 for the 6-methoxy isomer, the 7-methoxy-2H-chromene scaffold provides inherently higher lipophilicity. This property is beneficial in medicinal chemistry campaigns targeting CNS penetration or optimizing logD profiles of lead compounds [2][3].

Reproducible Process Chemistry and Scale-Up

The 98% minimum purity specification with comprehensive analytical data (NMR, HPLC, GC) ensures batch-to-batch consistency critical for reaction optimization and scale-up studies. Process chemists can rely on this compound for reproducible outcomes, minimizing impurity-related side reactions .

Quote Request

Request a Quote for 2H-1-Benzopyran, 7-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.